![molecular formula C12H20O B14421200 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 81991-72-2](/img/structure/B14421200.png)
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[311]hept-2-ene is a bicyclic compound that belongs to the pinene family This compound is characterized by its unique bicyclo[311]hept-2-ene ring system, which includes a cyclohexyl and a cyclobutyl ring fused at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the use of pinene as a starting material. The synthetic route includes several steps:
Hydroboration-Oxidation: Pinene undergoes hydroboration followed by oxidation to introduce hydroxyl groups.
Etherification: The hydroxyl groups are then converted to methoxy groups through etherification reactions using methanol and an acid catalyst.
Cyclization: The intermediate compounds undergo cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation and etherification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique aroma.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Pinene: A major component of essential oils from conifers, known for its antimicrobial and anti-inflammatory properties.
β-Pinene: Another isomer of pinene with similar biological activities.
δ-Pinene: Less common but also exhibits similar properties.
Uniqueness
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to its specific methoxyethyl substitution, which may enhance its solubility and reactivity compared to other pinene derivatives. This structural modification can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
81991-72-2 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20O/c1-12(2)10-5-4-9(6-7-13-3)11(12)8-10/h4,10-11H,5-8H2,1-3H3 |
InChI-Schlüssel |
LMGBUUJTWAQRHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC=C(C1C2)CCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
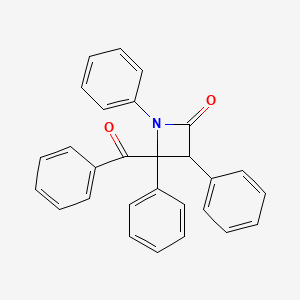
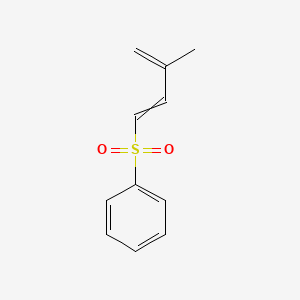
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
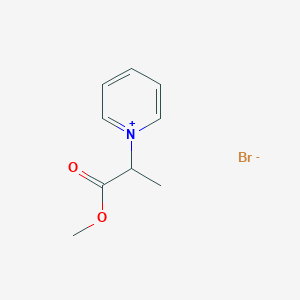
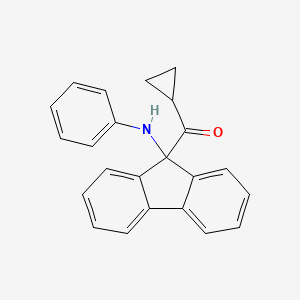

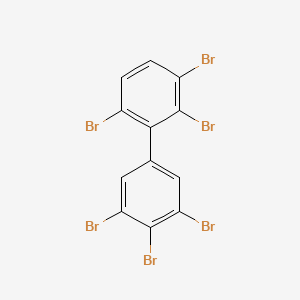
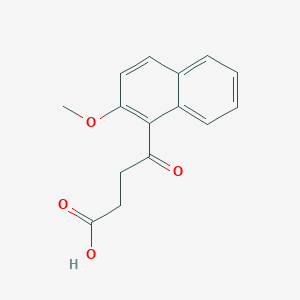
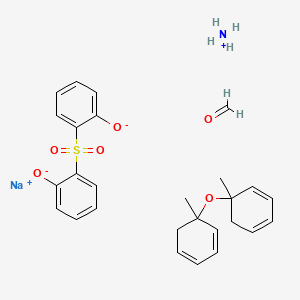
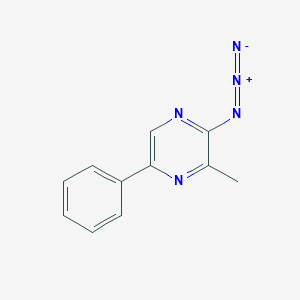
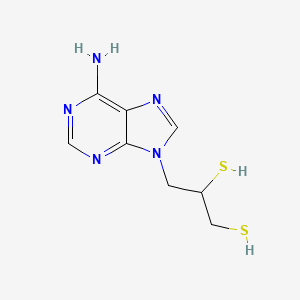
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
